

The Synthesis and Application of Ercalcitriol-13C,d3: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Ercalcitriol-13C,d3	
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This technical guide provides a comprehensive overview of the synthesis, isotopic labeling process, and application of **Ercalcitriol-13C,d3**, a dual-labeled internal standard crucial for the accurate quantification of Ercalcitriol (1α ,25-Dihydroxyvitamin D2) in complex biological matrices. This document details the synthetic pathways, experimental protocols for its use in quantitative analysis, and the underlying biological signaling of its unlabeled counterpart.

Introduction to Ercalcitriol and Isotopic Labeling

Ercalcitriol, the biologically active form of vitamin D2, plays a vital role in calcium homeostasis and bone metabolism. Its accurate measurement is critical in various research and clinical settings. Isotopic labeling is a technique where atoms in a molecule are replaced by their heavier, stable isotopes. **Ercalcitriol-13C,d3** is the 13 C- and deuterium-labeled form of Ercalcitriol, with a molecular formula of C_{27}^{13} CH $_{41}^{12}$ D $_{3}^{12}$ O $_{3}^{12}$ and a molecular weight of approximately 432.66 g/mol . The incorporation of stable isotopes creates a molecule that is chemically identical to the endogenous analyte but has a different mass. This mass difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for quantitative analyses. The use of isotopically labeled internal standards is the gold standard in bioanalytical methods as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Synthesis of Ercalcitriol-13C,d3



The synthesis of **Ercalcitriol-13C,d3** is a complex multi-step process that is best achieved through a convergent synthetic strategy. This approach involves the independent synthesis of two key fragments, the A-ring and the CD-ring with the isotopically labeled side chain, which are then coupled to form the final molecule. This method allows for the precise and efficient introduction of isotopic labels at specific positions.

Synthesis of the Labeled CD-Ring Side-Chain

The introduction of both carbon-13 and deuterium isotopes typically occurs during the construction of the side chain on the CD-ring fragment.

- Deuterium Labeling: The three deuterium atoms (d3) are commonly introduced using a
 deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr). This
 reagent is used to add a deuterated methyl group to a suitable precursor, such as an
 aldehyde or ketone, on the developing side chain.
- Carbon-13 Labeling: A single carbon-13 atom (¹³C) can be incorporated at various positions.
 One common strategy is to use a ¹³C-labeled precursor in the construction of the side chain.
 For example, a Grignard reaction with [¹³C]-methylmagnesium iodide can be employed to introduce a ¹³C-labeled methyl group. Alternatively, reactions involving other ¹³C-labeled building blocks can be utilized depending on the desired location of the label.

Synthesis of the A-Ring

The A-ring synthon is typically prepared from a chiral starting material, such as D-quinic acid, to ensure the correct stereochemistry of the final product. The synthesis involves a series of reactions to construct the characteristic diene system of the A-ring.

Coupling and Final Steps

Once the isotopically labeled CD-ring with the side chain and the A-ring synthon are prepared, they are coupled together using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This is a crucial step that forms the complete carbon skeleton of the **Ercalcitriol-13C,d3** molecule. Following the coupling reaction, any protecting groups used during the synthesis are removed to yield the final product.

Purification and Characterization



The final product is purified using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), to ensure high purity. The structure and isotopic enrichment of **Ercalcitriol-13C,d3** are confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of isotopically labeled vitamin D analogs, based on published literature for similar compounds. Actual yields and purity for a specific synthesis of **Ercalcitriol-13C,d3** may vary.

Parameter	Value	Reference
Overall Yield	5-15%	[1]
Purity (by HPLC)	>98%	[1]
Isotopic Enrichment (Deuterium)	>98%	[2]
Isotopic Enrichment (Carbon- 13)	>99%	[2]

Experimental Protocols

Ercalcitriol-13C,d3 is primarily used as an internal standard for the quantification of Ercalcitriol in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

- Spiking: A known amount of **Ercalcitriol-13C,d3** internal standard solution is added to the biological sample (e.g., serum, plasma) at the beginning of the sample preparation process.
- Protein Precipitation: Proteins in the sample are precipitated by adding a solvent such as acetonitrile or methanol. The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The supernatant is subjected to either liquid-liquid extraction or solid-phase extraction to further clean up the sample and



concentrate the analyte and internal standard.

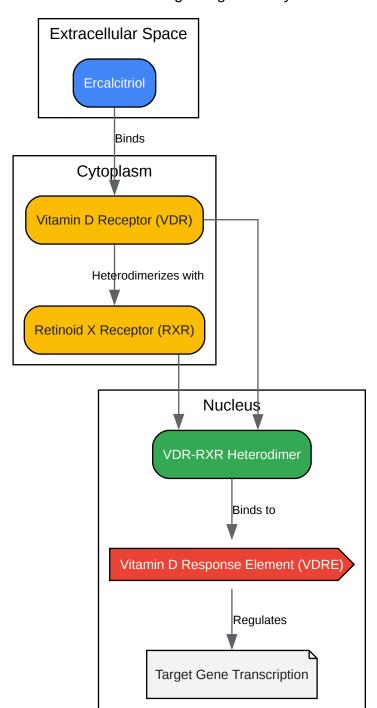
 Reconstitution: The extracted sample is dried down under a stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

- Chromatographic Separation: The reconstituted sample is injected into an HPLC system. A
 C18 reversed-phase column is typically used to separate Ercalcitriol and Ercalcitriol-13C,d3
 from other matrix components. A gradient elution with a mobile phase consisting of water
 and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is
 commonly employed.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-toproduct ion transitions for both Ercalcitriol and Ercalcitriol-13C,d3 are monitored.
- Quantification: The concentration of Ercalcitriol in the original sample is determined by
 calculating the ratio of the peak area of the analyte to the peak area of the internal standard
 and comparing this ratio to a calibration curve prepared with known concentrations of
 unlabeled Ercalcitriol.

Mandatory Visualizations Signaling Pathway and Experimental Workflows



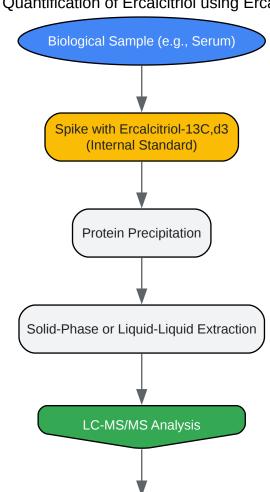


Vitamin D Signaling Pathway

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Caption: The signaling pathway of Ercalcitriol, which involves binding to the Vitamin D Receptor (VDR).





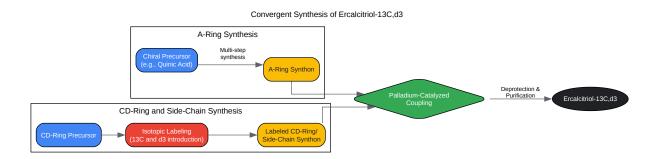
Workflow for Quantification of Ercalcitriol using Ercalcitriol-13C,d3

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Data Analysis and Quantification

Caption: A typical experimental workflow for the quantification of Ercalcitriol using an isotopic internal standard.





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